Cas no 34776-73-3 (2-(Chloromethyl)-5-methylthiophene)

2-(Chloromethyl)-5-methylthiophene is a versatile heterocyclic compound featuring a chloromethyl substituent at the 2-position and a methyl group at the 5-position of the thiophene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of functionalized thiophene derivatives. Its reactive chloromethyl group enables facile further modifications, such as nucleophilic substitutions or cross-coupling reactions, while the methyl group enhances stability and influences electronic properties. The compound is commonly employed in pharmaceuticals, agrochemicals, and materials science for constructing complex molecular architectures. Its well-defined reactivity and compatibility with various synthetic methodologies make it a practical choice for researchers developing advanced thiophene-based compounds.
2-(Chloromethyl)-5-methylthiophene structure
34776-73-3 structure
Product name:2-(Chloromethyl)-5-methylthiophene
CAS No:34776-73-3
MF:C6H7SCl
Molecular Weight:146.63778
MDL:MFCD09694046
CID:304126
PubChem ID:16495110

2-(Chloromethyl)-5-methylthiophene 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-5-methylthiophene
    • Thiophene,2-(chloromethyl)-5-methyl-
    • 2-(3-ISOBUTOXYPHENYL)QUINOLINE-4-CARBOHYDRAZIDE
    • 2-Chlormethyl-5-methyl-thiophen
    • 2-Chloromethyl-5-methylthiophene
    • 5-methyl-2-thiophenemethyl chloride
    • 5-methyl-thien-2-ylmethyl chloride
    • Thiophene,2-(chloromethyl)-5-methyl
    • DTXSID90586202
    • SCHEMBL1768938
    • F91663
    • FT-0736360
    • AKOS000321036
    • 34776-73-3
    • AB50993
    • DA-27775
    • MDL: MFCD09694046
    • インチ: InChI=1S/C6H7ClS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3
    • InChIKey: NGRMSGQTJBVIHN-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(CCl)S1

計算された属性

  • 精确分子量: 145.99600
  • 同位素质量: 145.9956991g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • PSA: 28.24000
  • LogP: 2.79530

2-(Chloromethyl)-5-methylthiophene Security Information

2-(Chloromethyl)-5-methylthiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Chloromethyl)-5-methylthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D243627-5g
2-(Chloromethyl)-5-methylthiophene
34776-73-3 95%
5g
$675 2024-08-03
eNovation Chemicals LLC
D243627-1g
2-(Chloromethyl)-5-methylthiophene
34776-73-3 95%
1g
$365 2025-03-01
TRC
B426020-500mg
2-(chloromethyl)-5-methylthiophene
34776-73-3
500mg
$ 340.00 2022-06-07
Matrix Scientific
098054-250mg
2-(Chloromethyl)-5-methylthiophene, 95+%
34776-73-3 95+%
250mg
$189.00 2023-09-05
Matrix Scientific
098054-1g
2-(Chloromethyl)-5-methylthiophene, 95+%
34776-73-3 95+%
1g
$420.00 2023-09-05
Alichem
A169005455-10g
2-(Chloromethyl)-5-methylthiophene
34776-73-3 95%
10g
$1393.60 2023-09-02
TRC
B426020-50mg
2-(chloromethyl)-5-methylthiophene
34776-73-3
50mg
$ 70.00 2022-06-07
Chemenu
CM199324-1g
2-(Chloromethyl)-5-methylthiophene
34776-73-3 95%
1g
$636 2023-01-19
A2B Chem LLC
AD41719-500mg
2-(Chloromethyl)-5-methylthiophene
34776-73-3 >90%
500mg
$342.00 2023-12-30
eNovation Chemicals LLC
D243627-5g
2-(Chloromethyl)-5-methylthiophene
34776-73-3 95%
5g
$635 2025-02-25

2-(Chloromethyl)-5-methylthiophene 関連文献

2-(Chloromethyl)-5-methylthiopheneに関する追加情報

Recent Advances in the Application of 2-(Chloromethyl)-5-methylthiophene (CAS: 34776-73-3) in Chemical Biology and Pharmaceutical Research

2-(Chloromethyl)-5-methylthiophene (CAS: 34776-73-3) is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of novel therapeutic agents and drug delivery systems. This research brief synthesizes the latest findings on this compound, focusing on its applications, mechanisms, and potential in the pharmaceutical industry.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 2-(Chloromethyl)-5-methylthiophene as a building block for the synthesis of thiophene-based inhibitors targeting protein kinases. The research team utilized this compound to develop a series of derivatives with enhanced selectivity and potency against cancer-related kinases. The results indicated that modifications at the chloromethyl group significantly influenced the binding affinity and pharmacokinetic properties of the inhibitors.

In another recent investigation, researchers explored the role of 2-(Chloromethyl)-5-methylthiophene in the design of prodrugs for targeted drug delivery. The compound's reactive chloromethyl group allows for facile conjugation with various drug molecules, enabling the development of stimuli-responsive prodrug systems. A 2024 study in Advanced Drug Delivery Reviews highlighted its application in creating pH-sensitive prodrugs that release active agents specifically in tumor microenvironments.

The compound has also gained attention in antimicrobial research. A 2023 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel antimicrobial agents using 2-(Chloromethyl)-5-methylthiophene as a core structure. The resulting compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of 2-(Chloromethyl)-5-methylthiophene. A 2024 study in Organic Process Research & Development presented a novel, scalable synthesis route with improved yield and reduced environmental impact. The new methodology addresses previous challenges in the large-scale production of this important intermediate.

Looking forward, the unique chemical properties of 2-(Chloromethyl)-5-methylthiophene continue to inspire innovative applications in drug discovery and development. Ongoing research is exploring its potential in covalent inhibitor design, where the reactive chloromethyl group can form irreversible bonds with target proteins. Additionally, its role in the development of PROTACs (Proteolysis Targeting Chimeras) is being investigated, as it may serve as a versatile linker in these emerging therapeutic modalities.

In conclusion, 2-(Chloromethyl)-5-methylthiophene (CAS: 34776-73-3) remains a valuable compound in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. The compound's versatility, coupled with ongoing synthetic improvements, positions it as a key player in the development of next-generation therapeutics. Future research directions may focus on further optimizing its derivatives for improved drug-like properties and exploring novel biological targets.

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